((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
Description
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane (CAS: 1017598-60-5) is a silyl-protected benzyl derivative with the molecular formula C₁₃H₂₀BrFOSi and a molecular weight of 319.30 g/mol . It features a tert-butyldimethylsilyl (TBS) ether group attached to a benzyl moiety substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position on the aromatic ring. This compound is widely used in organic synthesis as a protecting group for alcohols and as an intermediate in cross-coupling reactions due to the reactivity of the bromine substituent .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCIEJVZVQGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy-substituted benzyl derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include debrominated or defluorinated benzyl derivatives.
Scientific Research Applications
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzyl group can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The tert-butyl dimethylsilane moiety provides steric protection and increases the compound’s stability under various conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related silyl ethers with variations in substituent positions, functional groups, and molecular properties. Key examples include:
Table 1: Structural Comparison of Similar Silyl Ethers
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine and fluorine atom on the benzyl group, which may influence its biological properties. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial applications.
Antimicrobial Activity
A study demonstrated that benzosiloxaboroles, structurally related to the compound , showed significant antibacterial activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 12.5 μg/mL, suggesting strong antibacterial properties with relatively low cytotoxicity .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (μg/mL) | Cytotoxicity |
|---|---|---|---|
| 6 | MSSA | 1.56 | Low |
| 20 | MRSA | 12.5 | Low |
| 12 | Gram-negative bacteria | >400 | Moderate |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown moderate antifungal activity against standard yeast strains such as Candida spp. and Saccharomyces cerevisiae. MIC values for these activities ranged from 12.5 to >200 μg/mL for Candida spp. and from 6.25 to 200 μg/mL for S. cerevisiae .
Table 2: Antifungal Activity of Related Compounds
| Compound ID | Yeast Strain | MIC (μg/mL) |
|---|---|---|
| 14 | Candida spp. | 12.5 - >200 |
| 25 | Saccharomyces cerevisiae | 6.25 - 200 |
The mechanism underlying the antibacterial activity of similar compounds often involves inhibition of key bacterial enzymes such as leucyl-tRNA synthetase; however, recent studies suggest alternative pathways may be involved for certain derivatives. For instance, structural bioinformatics analysis indicated that the mechanism might not solely rely on enzyme inhibition but could involve other cellular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
